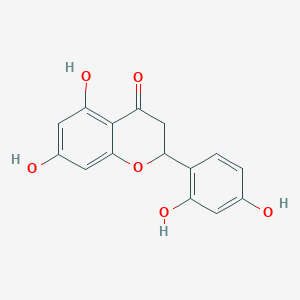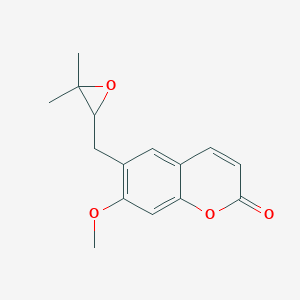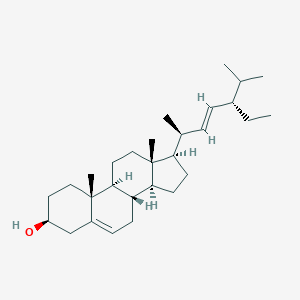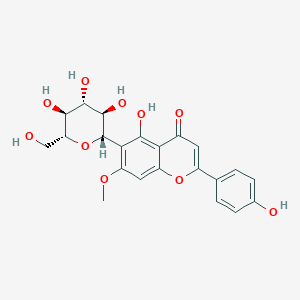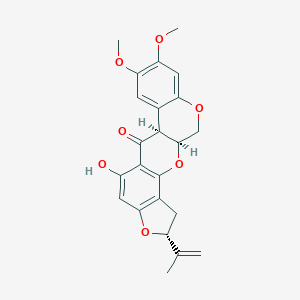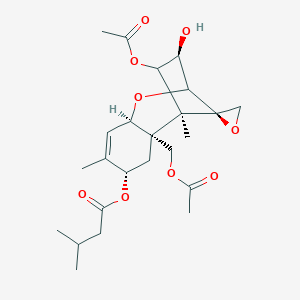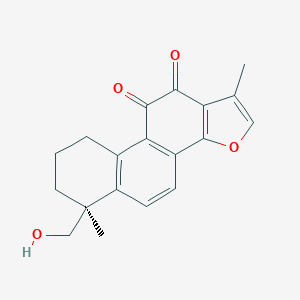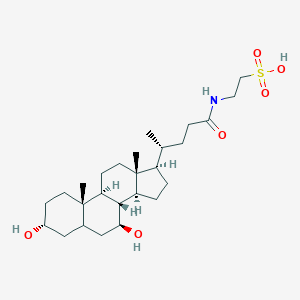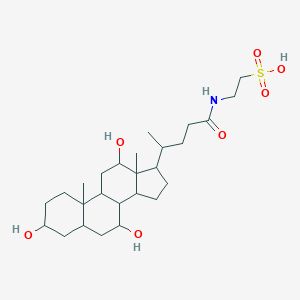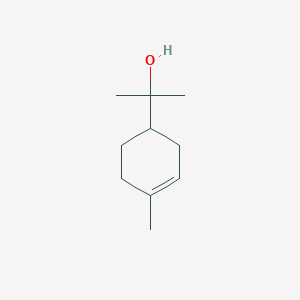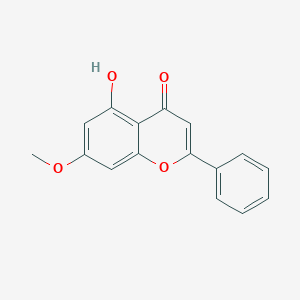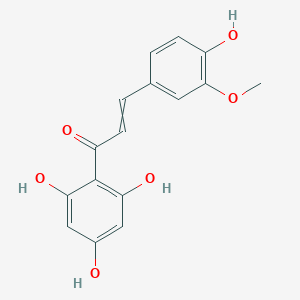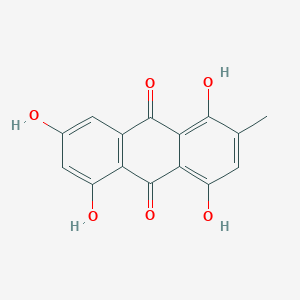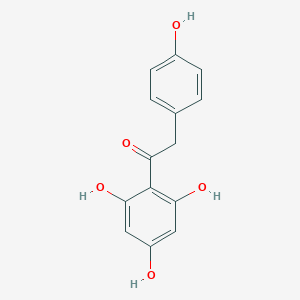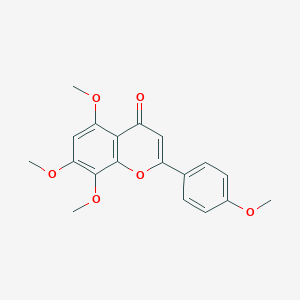
6-去甲氧基三苯甲基黄嘌呤
描述
6-脱甲氧基橙皮素是一种天然存在的黄酮类化合物。该化合物属于黄酮类化合物家族,以其多样的生物活性而闻名。 6-脱甲氧基橙皮素因其抗炎和抗过敏特性而受到关注 .
科学研究应用
6-脱甲氧基橙皮素具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究黄酮类化合物的化学和反应性。
生物学: 该化合物的抗炎和抗过敏特性使其成为生物学研究的兴趣对象.
作用机制
6-脱甲氧基橙皮素通过多种分子途径发挥作用:
间变性淋巴瘤激酶途径: 该化合物抑制间变性淋巴瘤激酶的活性,减少促炎细胞因子的产生.
丝裂原活化蛋白激酶途径: 它还影响丝裂原活化蛋白激酶途径,该途径在细胞信号传导和炎症中起作用.
CRE介导的转录: 6-脱甲氧基橙皮素促进CRE介导的转录,这与培养的海马神经元中的学习和记忆有关.
生化分析
Biochemical Properties
6-Demethoxytangeretin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress the production and gene expression of interleukin-6 in human mast cells via the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways . This interaction suggests that 6-Demethoxytangeretin may be involved in the regulation of inflammatory responses. Additionally, it facilitates CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .
Cellular Effects
6-Demethoxytangeretin exerts multiple effects on various cell types and cellular processes. In human mast cells, it suppresses the production of interleukin-6 and tumor necrosis factor-alpha gene expression, thereby modulating inflammatory responses . The compound also influences cell signaling pathways, such as the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways, which are crucial for cell activation and proliferation . Furthermore, 6-Demethoxytangeretin enhances CRE-mediated transcription in hippocampal neurons, which is associated with learning and memory .
Molecular Mechanism
The molecular mechanism of 6-Demethoxytangeretin involves its interaction with specific biomolecules and pathways. It inhibits the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases, leading to the suppression of interleukin-6 production and gene expression in human mast cells . This inhibition results in the downregulation of inflammatory responses. Additionally, 6-Demethoxytangeretin facilitates CRE-mediated transcription in hippocampal neurons, which is linked to learning and memory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Demethoxytangeretin have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Demethoxytangeretin can suppress the activation of human mast cells over time by inhibiting the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases . This suggests that the compound may have sustained anti-inflammatory effects in vitro.
Dosage Effects in Animal Models
The effects of 6-Demethoxytangeretin vary with different dosages in animal models. Higher doses of the compound have been associated with more pronounced anti-inflammatory and anti-allergic effects . It is essential to determine the threshold and toxic effects of 6-Demethoxytangeretin at high doses to ensure its safety and efficacy in therapeutic applications.
Metabolic Pathways
6-Demethoxytangeretin is involved in various metabolic pathways, including those mediated by anaplastic lymphoma kinase and mitogen-activated protein kinases . These pathways play a critical role in the regulation of inflammatory responses and cellular metabolism. The compound’s interaction with these enzymes and cofactors can influence metabolic flux and metabolite levels, thereby modulating cellular functions.
Transport and Distribution
The transport and distribution of 6-Demethoxytangeretin within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution is crucial for the compound’s effectiveness in modulating inflammatory responses and enhancing CRE-mediated transcription in hippocampal neurons.
Subcellular Localization
6-Demethoxytangeretin’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on inflammatory responses and cellular metabolism . Post-translational modifications and targeting signals may influence the localization and activity of 6-Demethoxytangeretin, ensuring its precise action within the cell.
准备方法
合成路线和反应条件: 6-脱甲氧基橙皮素的合成通常涉及从天然来源(如柑橘网纹柑)中提取。 该过程包括通过溶剂提取和色谱技术分离黄酮类化合物 .
工业生产方法: 6-脱甲氧基橙皮素的工业生产涉及从柑橘皮中大规模提取,然后使用先进的色谱方法进行纯化。 该过程经过优化,以确保化合物的高产率和纯度 .
化学反应分析
反应类型: 6-脱甲氧基橙皮素会发生多种化学反应,包括:
氧化: 这种反应可以改变黄酮类化合物的结构,可能增强其生物活性。
还原: 还原反应可以改变官能团,影响化合物的反应性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用硼氢化钠等还原剂。
取代: 在受控条件下使用卤素和烷基化剂等试剂.
主要生成产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致羟基化衍生物的形成,而取代可以引入新的官能团 .
相似化合物的比较
6-脱甲氧基橙皮素因其特定的生物活性而在黄酮类化合物中独树一帜。类似的化合物包括:
橙皮素: 另一种具有类似抗炎特性的柑橘类黄酮。
诺比莱汀: 以其抗癌和抗炎活性而闻名。
新橙皮素: 表现出强大的抗癌活性和其他药理学益处
相比之下,6-脱甲氧基橙皮素以其对间变性淋巴瘤激酶的特异性抑制及其在CRE介导的转录中的作用而脱颖而出,使其成为研究和治疗应用的宝贵化合物 .
属性
IUPAC Name |
5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJUTBQQURRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348077 | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-66-7 | |
| Record name | 6-Demethoxytangeretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Demethoxytangeretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DEMETHOXYTANGERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for 6-demethoxytangeretin?
A: 6-Demethoxytangeretin, a flavonoid found in citrus fruits like niihime [], has demonstrated anti-inflammatory and potential cognitive-enhancing properties in in vitro studies. Research suggests that it can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) [] and matrix metalloproteinase 9 (MMP-9) [] in cellular models. Additionally, it has shown the ability to enhance extracellular signal-regulated kinase (ERK) phosphorylation in neuronal cells, a pathway crucial for memory consolidation [].
Q2: How does 6-demethoxytangeretin exert its anti-inflammatory effects?
A: Studies using human mast cells (HMC-1) suggest that 6-demethoxytangeretin inhibits the activation of anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinases (MAPKs) []. These signaling pathways play critical roles in the production and release of inflammatory mediators. By suppressing ALK and MAPK activity, 6-demethoxytangeretin effectively reduces the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α) and IL-6 [].
Q3: Does the structure of 6-demethoxytangeretin influence its biological activity?
A: Research comparing nobiletin analogs, including 6-demethoxytangeretin, suggests that subtle structural differences significantly impact their biological activity []. For instance, while both nobiletin and 6-demethoxytangeretin enhanced ERK phosphorylation in PC12D cells, 6-demethoxytangeretin exhibited a more pronounced effect []. This highlights the importance of the specific methoxy group arrangement within the flavonoid structure for its interaction with biological targets.
Q4: Has 6-demethoxytangeretin been identified in any other citrus fruits besides niihime?
A: While 6-demethoxytangeretin was first reported in niihime [], it has also been isolated from other citrus species, including Citrus depressa [] and rough lemon (Citrus jambhiri) []. This suggests that the presence of this flavonoid may be relatively common within the Citrus genus, opening possibilities for exploring its bioactivity from various natural sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


